6-Nitro-8-methylquinoline chemical structure and molecular weight
6-Nitro-8-methylquinoline chemical structure and molecular weight
This technical guide provides a comprehensive analysis of 6-Nitro-8-methylquinoline , a specific quinoline derivative utilized in medicinal chemistry and historical structural elucidation.
Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
6-Nitro-8-methylquinoline (CAS: 116529-86-3) is a heteroaromatic organic compound serving as a critical intermediate in the synthesis of aminoquinoline-based pharmacophores.[1] Historically significant for its role in the structural determination of the alkaloid Strychnine, it remains relevant today as a scaffold for structure-activity relationship (SAR) studies in antimalarial and anticancer drug development.[2] This guide details its physicochemical properties, validated synthesis protocols via the Skraup reaction, and downstream applications.[2]
Chemical Identity & Structural Analysis
The compound features a quinoline core substituted with a methyl group at position 8 and a nitro group at position 6.[2] This specific substitution pattern creates a unique electronic environment, where the 8-methyl group provides steric bulk near the quinoline nitrogen, and the 6-nitro group acts as a handle for further functionalization (typically reduction to an amine).
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 6-Nitro-8-methylquinoline |
| CAS Registry Number | 116529-86-3 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | Cc1cc(=O)cc2ncccc12 |
| InChI Key | (Derivative specific, verify via structure) |
| Appearance | Yellow crystalline needles (from alcohol) |
| Melting Point | 127–128 °C |
Synthetic Methodology
The most robust route to 6-nitro-8-methylquinoline is the Skraup Synthesis , utilizing 2-methyl-4-nitroaniline as the aniline precursor. This method leverages the ortho-directing nature of the amine to close the pyridine ring, while the para-position (relative to the amine) is already occupied by the nitro group, ensuring regioselectivity.[2]
Reaction Mechanism & Protocol
Principle: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation.[2]
Reagents:
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Precursor: 2-Methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene).
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Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄).[2]
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Carbon Source: Glycerol.[2]
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Oxidant: Arsenic pentoxide (As₂O₅) or m-nitrobenzenesulfonic acid (safer alternative to arsenic).[2]
Step-by-Step Protocol:
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Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-methyl-4-nitroaniline (1.0 eq) with glycerol (3.0 eq).
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Acid Addition: Slowly add concentrated H₂SO₄ (2.5 eq) while stirring. Caution: Exothermic.[2]
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Oxidant Addition: Add the oxidant (e.g., As₂O₅, 1.1 eq) to the mixture.[2]
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Reflux: Heat the mixture to 140–150 °C. The reaction typically initiates vigorously; maintain reflux for 4–6 hours until the reaction subsides and completion is observed via TLC.
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Workup: Cool the mixture and pour onto crushed ice. Basify with NaOH or NH₄OH to pH 9–10 to precipitate the crude quinoline.[2]
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Purification: Filter the solid and recrystallize from hot ethanol or methanol to yield 6-nitro-8-methylquinoline as yellow needles.
Synthesis Workflow Visualization
The following diagram illustrates the chemical transformation from the aniline precursor to the final quinoline scaffold.
Caption: Skraup synthesis pathway converting 2-methyl-4-nitroaniline to 6-nitro-8-methylquinoline.
Physicochemical Properties & Characterization
Understanding the physical behavior of 6-nitro-8-methylquinoline is essential for its handling and downstream processing.
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Solubility:
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Crystallography: Forms distinct needle-like crystals when recrystallized from alcohol.[2]
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Spectral Features (Expected):
Applications in Drug Discovery & Research[2][7]
Medicinal Chemistry Scaffold
The 6-nitro-8-methylquinoline structure serves as a precursor to 6-amino-8-methylquinoline (via reduction with SnCl₂/HCl or catalytic hydrogenation). This amino-derivative is a vital scaffold for:
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Antimalarial Agents: Analogous to Primaquine (8-aminoquinoline), 6-aminoquinolines are investigated to understand the SAR of the quinoline ring, specifically how the position of the amine affects gametocytocidal activity and toxicity.
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DNA Intercalators: The planar quinoline system allows for intercalation into DNA base pairs, a mechanism exploited in the design of antitumor agents.[2]
Historical Significance: The Strychnine Elucidation
In the mid-20th century, 6-nitro-8-methylquinoline played a pivotal role in the structural elucidation of Strychnine .[3]
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Context: Chemists Woodward and Robinson used oxidative degradation of strychnine derivatives to isolate smaller, identifiable fragments.[2]
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Connection: Degradation of specific strychnine derivatives yielded 6-nitro-8-methylquinoline, confirming the presence of the quinoline-like substructure and the positioning of substituents within the complex alkaloid framework.
Functionalization Pathway
The nitro group is a versatile "masked" amine.[2] The following workflow demonstrates its utility in generating diverse chemical libraries.
Caption: Functionalization of 6-nitro-8-methylquinoline into bioactive amino-derivatives.[3]
References
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Molaid Chemicals. (n.d.).[2] 6-Nitro-8-methylquinoline Chemical Properties and CAS 116529-86-3. Retrieved from [Link]
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Woodward, R. B., et al. (1947).[2][3] The Structure of Strychnine. Journal of the American Chemical Society.[2] (Historical reference regarding structural elucidation).
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Kermack, W. O., & Webster, W. (1947).[2] 6-Amino-8-methylquinoline synthesis and properties. Journal of the Chemical Society.[2][4]
